ethyl 6-methoxy-1H-indole-5-carboxylate
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Overview
Description
Ethyl 6-methoxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 6-methoxy-1H-indole-5-carboxylate typically involves multiple steps. One common method includes the heating of an intermediate in a solution of ethanolic hydrochloric acid, resulting in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. The desired 6-methoxyindole isomer can be separated through crystallization . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-methoxy-1H-indole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity .
Comparison with Similar Compounds
Ethyl 6-methoxy-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a methoxy group.
Methyl indole-5-carboxylate: Another indole derivative with a different ester group.
Ethyl 6-bromo-5-hydroxy-1H-indole-2-carboxylate: Contains a bromine and hydroxyl group, showing different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 6-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-6-8-4-5-13-10(8)7-11(9)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
LZEBSQKNTRTAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)OC |
Origin of Product |
United States |
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